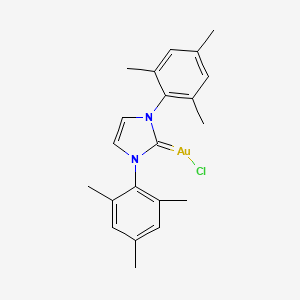
Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I): is a gold-based compound that features a chloro ligand and a 1,3-dimesityl-1H-imidazol-2(3H)-ylidene ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) typically involves the reaction of gold(I) chloride with 1,3-dimesityl-1H-imidazol-2(3H)-ylidene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions typically include mild temperatures and the use of a base such as potassium tert-butoxide to deprotonate the imidazolium salt, facilitating the formation of the carbene ligand.
Industrial Production Methods: While specific industrial production methods for Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted by other ligands such as phosphines or thiolates.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, although these are less common due to the stability of the gold(I) oxidation state.
Coordination Reactions: The compound can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as triphenylphosphine or thiolates in solvents like dichloromethane under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Various ligands in solvents like acetonitrile or ethanol.
Major Products Formed:
Substitution Reactions: Formation of gold-phosphine or gold-thiolate complexes.
Oxidation and Reduction Reactions: Formation of gold(III) complexes or reduced gold species.
Coordination Reactions: Formation of multi-metallic complexes or coordination polymers.
Wissenschaftliche Forschungsanwendungen
Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing into its potential as an anti-cancer agent due to the cytotoxic properties of gold compounds.
Coordination Chemistry: It serves as a building block for the synthesis of complex coordination compounds and supramolecular assemblies.
Wirkmechanismus
The mechanism of action of Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) in catalysis involves the activation of substrates through coordination to the gold center. The gold center can facilitate various transformations by stabilizing reaction intermediates and lowering activation energies. In medicinal applications, the compound may interact with biological molecules such as proteins and DNA, leading to cytotoxic effects through mechanisms that are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)silver(I): Similar structure but with a silver center, used in antimicrobial applications.
Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)palladium(II): Used in catalysis, particularly in cross-coupling reactions.
Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)platinum(II): Explored for anti-cancer properties.
Uniqueness: Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) is unique due to the presence of the gold center, which imparts distinct electronic properties and reactivity. The gold center provides stability and the ability to participate in a wide range of chemical reactions, making it a versatile compound in both catalysis and medicinal chemistry.
Eigenschaften
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-chlorogold |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.Au.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,1-6H3;;1H/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUIKJIITPMUAT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Au]Cl)C3=C(C=C(C=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24AuClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852445-81-9 |
Source


|
| Record name | Chloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]gold(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2920874.png)
![2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]acetic acid;hydrochloride](/img/new.no-structure.jpg)
![3-(4-ethoxyphenyl)-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2920878.png)
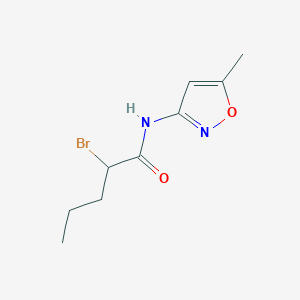
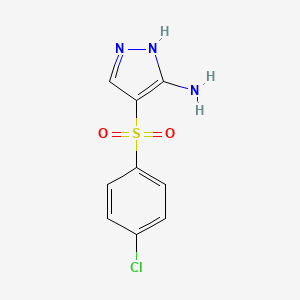
![3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile](/img/structure/B2920885.png)
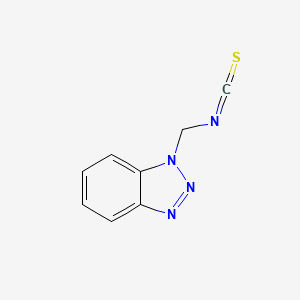
![2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2920889.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2920891.png)
![3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime](/img/structure/B2920892.png)

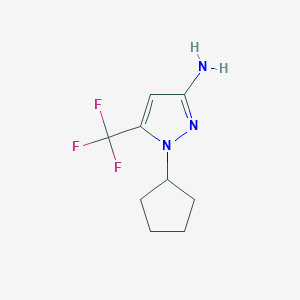
![2-{[methyl(phenyl)carbamoyl]methyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2920897.png)
